molecular formula C27H44O8 B12098761 2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B12098761
M. Wt: 496.6 g/mol
InChI Key: RRCGNPRHZQPOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,26-Dihydroxyecdysone is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are naturally occurring compounds found in both invertebrates and plants. In invertebrates, they play a crucial role in molting and metamorphosis, while in plants, they are believed to deter herbivorous insects.

Properties

Molecular Formula

C27H44O8

Molecular Weight

496.6 g/mol

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3

InChI Key

RRCGNPRHZQPOOT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20,26-Dihydroxyecdysone typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the selective addition of hydroxyl groups at the 20th and 26th positions .

Industrial Production Methods: Industrial production of 20,26-Dihydroxyecdysone is generally achieved through extraction from plant sources known to contain high levels of ecdysteroids. Plants such as Rhaponticum carthamoides and Cyanotis vaga are commonly used. The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 20,26-Dihydroxyecdysone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 20,26-Dihydroxyecdysone exerts its effects involves the activation of the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various downstream effects, including anabolic and anti-inflammatory responses. The compound’s interaction with the Mas1 receptor explains many of its observed pleiotropic effects in different animal models .

Comparison with Similar Compounds

Uniqueness: 20,26-Dihydroxyecdysone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate the Mas1 receptor sets it apart from other ecdysteroids, making it a compound of significant interest for further research and development .

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